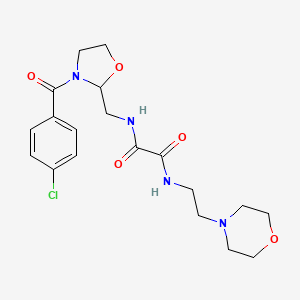
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C19H25ClN4O5 and its molecular weight is 424.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features, including an oxazolidinone moiety and a chlorobenzoyl group. This compound has garnered attention for its potential biological activities, particularly in the field of antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is C19H25ClN4O5, with a molecular weight of approximately 424.9 g/mol . The structure includes:
- Oxazolidinone Ring : Known for its role in inhibiting bacterial protein synthesis.
- Chlorobenzoyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Morpholinoethyl Group : May contribute to the compound's pharmacokinetic properties.
The primary mechanism of action of this compound involves its interaction with bacterial ribosomes, specifically targeting the 50S subunit. This interaction inhibits protein synthesis, making it effective against various bacterial strains, including those resistant to traditional antibiotics .
Biological Activity
Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes its biological activity compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone core with varied substituents | Broad-spectrum antibiotic |
| Tedizolid | Similar core with additional modifications | Effective against resistant bacteria |
| This compound | Contains a chlorobenzoyl and morpholino group | Potential antibacterial properties |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several conventional antibiotics .
- Structure-Activity Relationship (SAR) : Modifications in the oxazolidinone structure significantly influenced the compound's potency. For example, variations in the substituents on the benzoyl group were found to enhance or diminish antibacterial activity .
- In Vivo Studies : Animal model studies indicated that this compound could effectively reduce bacterial load in infected tissues, suggesting its potential for therapeutic use in treating resistant infections .
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps:
- Preparation of Oxazolidinone Intermediate : This is achieved by reacting an appropriate amino alcohol with chlorobenzoyl chloride under basic conditions.
- Coupling Reaction : The oxazolidinone intermediate is then coupled with an oxalamide derivative, which is synthesized from oxalyl chloride and morpholinoethylamine.
Optimization strategies include using high-throughput screening to identify optimal solvents and catalysts, enhancing yield and purity during synthesis .
Eigenschaften
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O5/c20-15-3-1-14(2-4-15)19(27)24-9-12-29-16(24)13-22-18(26)17(25)21-5-6-23-7-10-28-11-8-23/h1-4,16H,5-13H2,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMKEWKKERYSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














